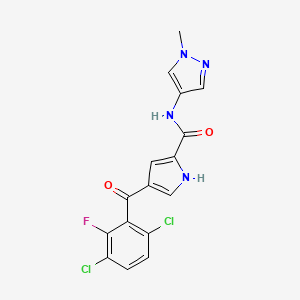
Erk5-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erk5-IN-4 is a small-molecule inhibitor targeting extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family. ERK5 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, by inhibiting the ERK5 signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Erk5-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions, such as halogenation, alkylation, and acylation.
Purification and characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods, including NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This process may include optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow chemistry techniques to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Erk5-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially affecting its inhibitory properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities and pharmacokinetic properties .
Scientific Research Applications
Erk5-IN-4 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit cancer cell proliferation and metastasis by targeting the ERK5 signaling pathway.
Neurobiology: this compound is used to investigate the role of ERK5 in neuronal differentiation, survival, and neuroprotection.
Cardiovascular Research: This compound is employed to explore the involvement of ERK5 in cardiovascular diseases, including atherosclerosis and hypertension.
Inflammation and Immunology: This compound is utilized to study the role of ERK5 in inflammatory responses and immune cell function.
Mechanism of Action
Erk5-IN-4 exerts its effects by selectively inhibiting the kinase activity of ERK5. The compound binds to the ATP-binding site of ERK5, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways mediated by ERK5, leading to reduced cell proliferation, survival, and migration. This compound also affects the transcriptional activity of ERK5 by interfering with its nuclear translocation and interaction with transcription factors .
Comparison with Similar Compounds
Similar Compounds
Several compounds share similarities with Erk5-IN-4 in terms of their target and mechanism of action. These include:
XMD8-92: Another ERK5 inhibitor with a similar mechanism of action, used in cancer research.
AX15836: A novel ERK5 inhibitor with potential therapeutic applications in cancer and inflammation.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency in inhibiting ERK5. It has demonstrated superior efficacy in preclinical models compared to other ERK5 inhibitors. Additionally, this compound has shown favorable pharmacokinetic properties, making it a promising candidate for further development and clinical evaluation .
Properties
Molecular Formula |
C16H11Cl2FN4O2 |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
4-(3,6-dichloro-2-fluorobenzoyl)-N-(1-methylpyrazol-4-yl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C16H11Cl2FN4O2/c1-23-7-9(6-21-23)22-16(25)12-4-8(5-20-12)15(24)13-10(17)2-3-11(18)14(13)19/h2-7,20H,1H3,(H,22,25) |
InChI Key |
LIEUQFMVFKJKHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=CN2)C(=O)C3=C(C=CC(=C3F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















